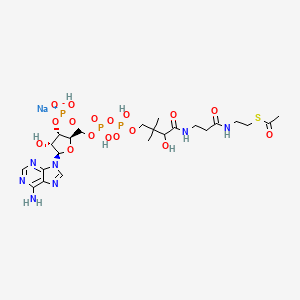
Acetylcoenzymeasodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylcoenzymeasodiumsalt, also known as acetyl-coenzyme A sodium salt, is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications. It is also an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetylcoenzymeasodiumsalt is synthesized through the oxidative decarboxylation of pyruvate in mitochondria. This process involves the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-coenzyme A. The reaction requires cofactors such as thiamine pyrophosphate, lipoic acid, and flavin adenine dinucleotide .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce acetyl-coenzyme A, which is then extracted and purified for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylcoenzymeasodiumsalt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water in the Krebs cycle.
Reduction: It can be reduced to form ethanol in anaerobic conditions.
Substitution: It can participate in acetylation reactions, where the acetyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
NAD+ (Nicotinamide adenine dinucleotide): Used in oxidation reactions.
Coenzyme A: Acts as a carrier of acyl groups in various biochemical reactions.
Major Products Formed
Major products formed from reactions involving this compound include:
Carbon dioxide and water: From oxidation in the Krebs cycle.
Ethanol: From reduction in anaerobic conditions.
Acetylated proteins: From acetylation reactions.
Wissenschaftliche Forschungsanwendungen
Acetylcoenzymeasodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Used in studies related to metabolic disorders and mitochondrial diseases.
Industry: Employed in the production of biofuels and bioplastics
Wirkmechanismus
Acetylcoenzymeasodiumsalt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids. It is a key precursor in lipid biosynthesis and the source of all fatty acid carbons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinyl-coenzyme A: Another important intermediate in the Krebs cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Propionyl-coenzyme A: Participates in the metabolism of certain amino acids
Uniqueness
Acetylcoenzymeasodiumsalt is unique due to its central role in metabolism, serving as a key intermediate in the Krebs cycle, fatty acid synthesis, and protein acetylation. Its ability to act as a carrier of acyl groups makes it indispensable in various biochemical pathways .
Eigenschaften
Molekularformel |
C23H37N7NaO17P3S |
|---|---|
Molekulargewicht |
831.6 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18?,22-;/m1./s1 |
InChI-Schlüssel |
HNLIOWFIXSPFEC-WLYMNMRISA-M |
Isomerische SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Kanonische SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)


![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)









